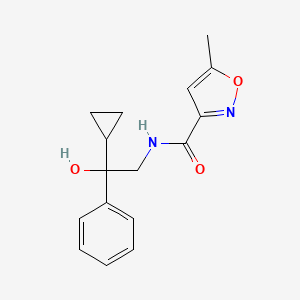
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methylisoxazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have immunosuppressive effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Scientific Research Applications
Isoxazole Derivatives as Immunomodulators
Isoxazole derivatives have been studied for their potential in immunosuppression, particularly in the context of disease-modifying antirheumatic drugs (DMARDs). For example, derivatives such as leflunomide and its metabolites have shown promising effects in clinical trials by inhibiting the mitochondrial dihydroorotate dehydrogenase enzyme, a key player in pyrimidine synthesis, which is crucial for immune cell functions (Knecht & Löffler, 1998). This mechanism suggests potential research applications for isoxazole derivatives in developing immunomodulatory therapies.
Heteroaromatic Compounds in Organic Chemistry
Isoxazole derivatives, due to their unique chemical structure, serve as critical intermediates in the synthesis of heteroaromatic compounds. Studies on tautomerism, basicity, and reactivity of isoxazoles contribute to the development of synthetic methodologies for producing compounds with potential pharmaceutical applications (Boulton & Katritzky, 1961). This area of research is essential for designing new drugs and understanding the behavior of isoxazole rings under different conditions.
Antitumor and Anti-inflammatory Applications
Isoxazole derivatives are explored for their antitumor and anti-inflammatory properties. Compounds like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide and its metabolites demonstrate significant pharmacological activities, including anti-inflammatory effects, suggesting their potential as lead compounds in the development of new therapies for chronic diseases (Patterson, Cheung, & Ernest, 1992).
Catalysis and Synthetic Chemistry
Isoxazole derivatives play a role in catalysis, serving as ligands in bimetallic catalysts for reactions like the Suzuki coupling in aqueous media. This application demonstrates the versatility of isoxazole compounds in facilitating organic transformations, which is crucial for the synthesis of complex molecules (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-14(18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYATJXEPYSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

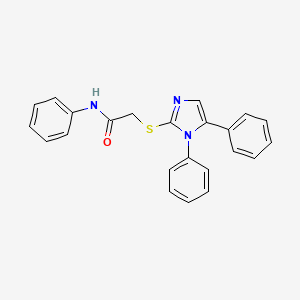
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)
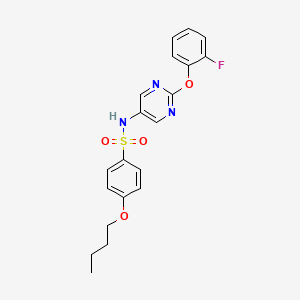
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)
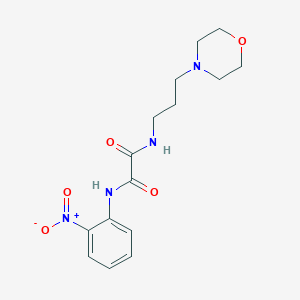

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)
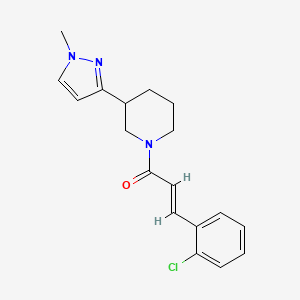
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)
![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)